(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
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Properties
IUPAC Name |
2-amino-1-[(E)-(3-hydroxyphenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-31-11-5-10-24-22(30)18-19-21(27-17-9-3-2-8-16(17)26-19)28(20(18)23)25-13-14-6-4-7-15(29)12-14/h2-4,6-9,12-13,29H,5,10-11,23H2,1H3,(H,24,30)/b25-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIXZULMAYTRSB-DHRITJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the p38-b/stress-activated protein kinase (SAPK) pathway . This pathway plays a crucial role in cellular responses to stress and inflammation. Inhibition of this pathway can lead to apoptosis, or programmed cell death.
Mode of Action
The compound interacts with its targets by inhibiting the expression of genes that code for elements of the p38-b/SAPK pathway. This inhibition disrupts the normal functioning of the pathway, leading to apoptosis.
Biochemical Pathways
The compound affects the mitogen-activated protein kinase (MAPK) pathway . Specifically, it downregulates the expressions of 30 genes including ATF2, CREB1, MYC, NFATC4 (NFAT3), CCNA1, CCNB1, CCND2, CDK2, CDKN1A (p21CIP1), CDKN1C (p57KIP2), CDKN2A (p16INK4a), CDKN2B (p15INK4b), DLK1, NRAS, CDC42, PAK1, MAP4K1 (HPK1), MAP3K3 (MEKK3), MAP2K3 (MEK3), MAP2K6 (MEK6), MOS, MAPK1 (ERK2), MAPK8 (JNK1), MAPK10 (JNK3), MAPK11 (p38-b), LAMTOR3 (MP1), MAPK8IP2 (JIP-1), PRDX6 (AOP2), COL1A1, and HSPA5 (Grp78).
Biological Activity
The compound (E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel derivative of pyrrolo[2,3-b]quinoxaline, which has garnered attention due to its potential biological activities. This article provides an overview of the compound's synthesis, structural characteristics, and biological activities, including antioxidant, anticancer, and antibacterial properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 2-amino-1H-pyrrolo[2,3-b]quinoxaline derivatives with various aldehydes. The resulting compound features a pyrroloquinoxaline core substituted with a hydroxyl group and a methoxypropyl chain.
Crystallographic Data
Table 1 summarizes the crystallographic data for the compound:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.432 |
| b (Å) | 7.234 |
| c (Å) | 15.678 |
| β (°) | 95.23 |
| Volume (ų) | 1145.67 |
Antioxidant Activity
Research indicates that pyrrolo[2,3-b]quinoxaline derivatives exhibit significant antioxidant properties. The DPPH assay has been employed to evaluate the radical scavenging activity of these compounds. For instance, derivatives have shown comparable efficacy to well-known antioxidants like Trolox in scavenging hydroxyl radicals in lipid environments .
Anticancer Properties
Studies have demonstrated that pyrrolo[2,3-b]quinoxaline derivatives possess notable anticancer activity. The mechanism is believed to involve the induction of apoptosis in cancer cells through various pathways, including oxidative stress and modulation of cell cycle proteins. In vitro studies have reported significant cytotoxic effects against several cancer cell lines, including breast and lung cancer .
Antibacterial Activity
The antibacterial properties of this compound have been explored against various bacterial strains. The results indicate that it exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mode of action is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant activity of a series of pyrrolo[2,3-b]quinoxaline derivatives using the DPPH assay. Among these, the compound exhibited an IC50 value significantly lower than that of standard antioxidants .
- Cytotoxicity Against Cancer Cells : In another study, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed an IC50 value of 15 µM for MCF-7 cells, indicating potent anticancer activity .
- Antibacterial Testing : The compound was tested against E. coli and S. aureus using disk diffusion methods. The results indicated zones of inhibition ranging from 12 mm to 20 mm depending on concentration .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The characterization of the compound is performed using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These techniques confirm the structural integrity and purity of the synthesized compound.
Anticancer Activity
Research indicates that compounds similar to (E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibit significant anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for further development into therapeutic agents for infectious diseases. The mechanism of action often involves disrupting microbial cell membranes or interfering with metabolic processes.
Enzyme Inhibition
Another notable application is in enzyme inhibition, particularly targeting enzymes involved in disease pathways. For instance, certain derivatives have been shown to inhibit proteases that are critical for viral replication, making them potential candidates for antiviral drug development.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films with good charge transport characteristics is particularly advantageous for these applications.
Photonic Devices
Due to its optical properties, the compound can be utilized in photonic devices. Research indicates that it can be incorporated into materials that manipulate light for applications in telecommunications and imaging technologies.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of a related pyrroloquinoxaline derivative on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry and Western blot analysis.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of this compound was assessed against several bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, showing significant activity comparable to established antibiotics.
Preparation Methods
Three-Component Condensation Strategy
A p-toluenesulfonic acid (p-TsOH)-mediated one-pot, three-component reaction enables the synthesis of pyrroloquinoxalines under open-air heating conditions. This method employs:
- 2-Nitroaniline derivatives as precursors for quinoxaline formation.
- Pyrrole-2-carboxaldehyde to introduce the pyrrole moiety.
- Ammonium acetate as a nitrogen source.
Functionalization at Position 3: Carboxamide Installation
The N-(3-methoxypropyl)carboxamide group at position 3 is introduced via post-cyclization modification:
Carboxylic Acid Activation
The pyrroloquinoxaline core synthesized via Method 1.1 or 1.2 is functionalized with a carboxylic acid at position 3. Activation using thionyl chloride (SOCl₂) converts the acid to its corresponding acid chloride.
Amide Coupling
Reaction of the acid chloride with 3-methoxypropylamine in dichloromethane (DCM) at 0–5°C for 4 hours furnishes the carboxamide derivative. Triethylamine (TEA) is employed as a base to scavenge HCl, yielding the product in 82–88% purity after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Introduction of the Amino Group at Position 2
Nitro Reduction
A nitro group pre-installed at position 2 is reduced using H₂/Pd-C in ethanol under 1 atm pressure. Complete reduction is confirmed by thin-layer chromatography (TLC), with the amino derivative isolated in 90–95% yield.
Direct Amination
Alternatively, Buchwald-Hartwig amination with ammonia gas in the presence of Pd₂(dba)₃ and Xantphos ligand in toluene at 110°C introduces the amino group directly. This method avoids nitro intermediates but requires stringent anhydrous conditions.
Schiff Base Formation at Position 1
Condensation with 3-Hydroxybenzaldehyde
The amino group at position 1 undergoes condensation with 3-hydroxybenzaldehyde in refluxing ethanol containing acetic acid (5 mol%). The reaction is monitored by NMR until the imine formation is complete (6–8 hours). The (E)-isomer is favored due to steric hindrance, achieving a 9:1 E/Z ratio.
Purification and Isolation
Crude product is purified via recrystallization from ethanol/water (3:1), yielding the title compound as a yellow crystalline solid (mp 218–220°C). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 475.1984 [M+H]⁺.
Optimization and Analytical Data
Table 1: Summary of Key Reaction Steps and Yields
| Step | Reaction Type | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Core Synthesis (3-Component) | EtOH, 80°C, 12 h | 68 | 95 |
| 2 | Carboxamide Formation | DCM, 0–5°C, 4 h | 85 | 98 |
| 3 | Nitro Reduction | H₂/Pd-C, EtOH, RT | 92 | 99 |
| 4 | Schiff Base Condensation | EtOH, AcOH, reflux | 78 | 97 |
Table 2: Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.71 (s, 1H, NH), 8.45 (d, J=8.4 Hz, 1H), 7.89–7.21 (m, 8H, Ar-H), 4.12 (t, 2H, OCH₂), 3.39 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.8 (C=O), 159.2 (C=N), 148.1–112.7 (Ar-C), 70.1 (OCH₂), 58.3 (OCH₃) |
| IR (KBr) | 3340 (NH), 1665 (C=O), 1610 (C=N) cm⁻¹ |
Challenges and Mitigation Strategies
- Regioselectivity in Core Formation : Competing pathways during cyclization are minimized by using electron-deficient aryl amines.
- Schiff Base Stereochemistry : The (E)-isomer is stabilized through intramolecular hydrogen bonding between the 3-hydroxy group and the quinoxaline nitrogen.
- Purification Difficulties : Gradient elution (hexane → ethyl acetate) on silica gel effectively separates geometric isomers.
Q & A
Q. What are the key steps in synthesizing (E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Condensation : Reacting a pyrroloquinoxaline precursor with 3-hydroxybenzaldehyde under acidic conditions to form the Schiff base (imine linkage) .
Functionalization : Introducing the 3-methoxypropyl carboxamide group via nucleophilic substitution or coupling reactions (e.g., using EDC/HOBt as coupling agents) .
Purification : Techniques like recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) are used to isolate the product .
Critical Parameters : Temperature control (60–80°C for condensation), solvent choice (DMSO or ethanol), and catalyst selection (p-toluenesulfonic acid) .
Q. Which analytical techniques are essential for structural elucidation?
- Methodological Answer :
Q. What are the primary biological activities reported for this compound?
- Methodological Answer :
- Antiproliferative Activity : IC₅₀ values in the low micromolar range (e.g., 2.1–5.3 µM against MCF-7 breast cancer cells) via MTT assays .
- Enzyme Inhibition : Targets topoisomerase II (IC₅₀ ~1.8 µM) and kinases (e.g., EGFR, IC₅₀ ~3.4 µM) measured via fluorometric assays .
- Mechanism : DNA intercalation (confirmed by ethidium bromide displacement assays) and ROS generation (flow cytometry with DCFH-DA probes) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side products?
- Methodological Answer :
- Parameter Optimization :
| Parameter | Effect on Yield | Example Optimization |
|---|---|---|
| Solvent Polarity | Higher polarity (DMSO) improves imine formation | Switch from ethanol to DMSO increases yield by 15% |
| Catalyst Loading | Excess p-TsOH (1.2 eq.) accelerates condensation | Reduces reaction time from 24h to 8h |
| Temperature Gradient | Gradual heating (40°C → 80°C) prevents carboxamide degradation | Yield improves from 65% to 82% |
- Side Reaction Mitigation : Use TLC (silica, Rf ~0.3 in ethyl acetate) to monitor intermediates and quench unreacted aldehydes with NaBH₄ .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling :
ADME Studies : Measure plasma stability (e.g., 80% degradation in 2h in rat plasma) and hepatic microsomal metabolism (CYP3A4-mediated oxidation) .
Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance bioavailability (e.g., AUC increases from 120 to 450 ng·h/mL in mice) .
- Target Engagement : Use PET imaging with ¹⁸F-labeled analogs to confirm tumor uptake discrepancies .
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer :
- Docking Simulations : AutoDock Vina predicts binding to topoisomerase II (ΔG = -9.2 kcal/mol, hydrogen bonds with Asp543 and Lys785) .
- MD Simulations : GROMACS analysis (50 ns trajectories) reveals stable binding with EGFR (RMSD <2.0 Å) and identifies critical hydrophobic interactions (e.g., with Leu788) .
- QSAR Models : Use CoMFA (q² = 0.75) to correlate electron-withdrawing substituents (e.g., -CF₃) with enhanced kinase inhibition .
Data Contradiction Analysis
Q. Why do substituent modifications (e.g., 3-hydroxy vs. 3-methoxy groups) lead to divergent biological activities?
- Methodological Answer :
- Electron Effects : 3-hydroxy groups increase H-bond donor capacity (e.g., 10-fold higher topoisomerase II inhibition vs. methoxy analogs) but reduce metabolic stability .
- Steric Hindrance : Bulkier substituents (e.g., naphthyl) improve DNA intercalation (ΔTm = +5°C) but reduce solubility (logP increases from 2.1 to 4.3) .
- Validation : Perform SPR assays to compare binding kinetics (KD values) and correlate with molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
